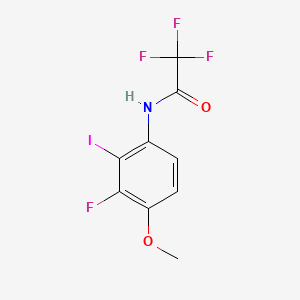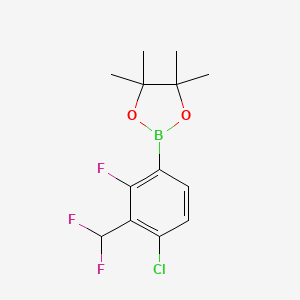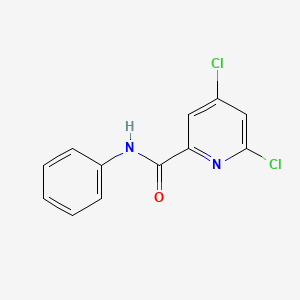
4,6-Dichloro-N-phenylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N-phenylpyridine-2-carboxamide is a chemical compound characterized by its pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a phenyl group attached to the carboxamide at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-phenylpyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method includes the reaction of 4,6-dichloropyridine with phenyl isocyanate under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amide coupling reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms with altered functional groups.
Scientific Research Applications
4,6-Dichloro-N-phenylpyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 4,6-Dichloropyrimidine
Comparison: 4,6-Dichloro-N-phenylpyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4,6-dichloro-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-6-10(16-11(14)7-8)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) |
InChI Key |
CJTAMXYPPVEPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


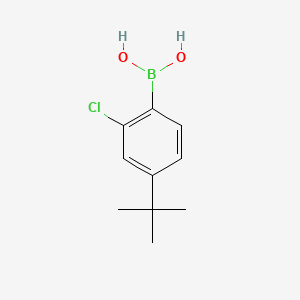
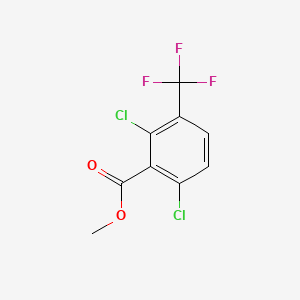

![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
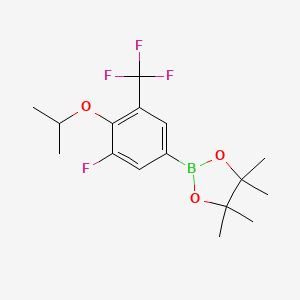
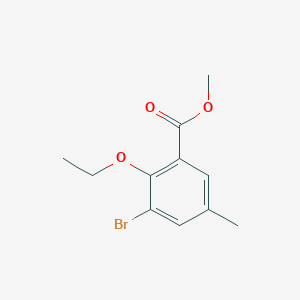
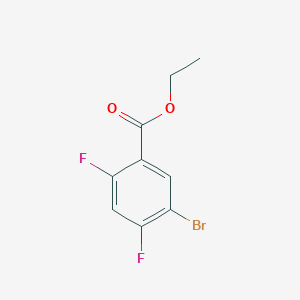
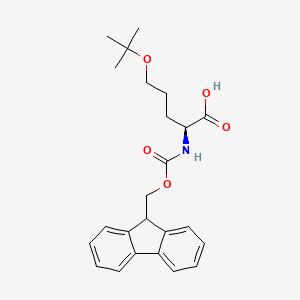
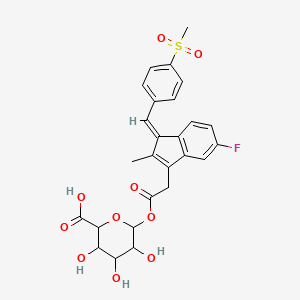
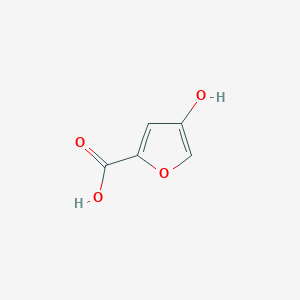
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
